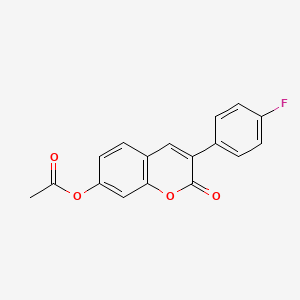![molecular formula C21H15N5OS2 B6119642 10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B6119642.png)
10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a phenothiazine derivative that has a triazole-thiol group attached to it. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
Mechanism of Action
The mechanism of action of 10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine is not fully understood. However, it has been reported that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory activity. The triazole-thiol group attached to the phenothiazine ring may be responsible for these activities.
Biochemical and Physiological Effects:
10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antifungal activity. This compound has also been shown to have a potential use as a fluorescent probe for the detection of copper ions in biological systems.
Advantages and Limitations for Lab Experiments
The advantages of 10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine for lab experiments include its potential use in various fields of scientific research, such as anti-inflammatory, antitumor, and antifungal studies. Its fluorescent properties also make it a potential probe for the detection of copper ions in biological systems. However, the limitations of this compound include its potential toxicity and limited availability.
Future Directions
There are several future directions for the study of 10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine. One direction is to further investigate its mechanism of action and physiological effects. This compound has potential applications in various fields, and its use as a photosensitizer in photodynamic therapy should be explored. Additionally, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds for specific applications. Finally, the potential toxicity and limited availability of this compound should be addressed to facilitate its use in scientific research.
Conclusion:
In conclusion, 10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its analogs for various applications.
Synthesis Methods
The synthesis of 10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine has been reported using different methods. One of the methods involves the reaction of 4-(pyridin-4-yl)-1,2,4-triazole-3-thiol with 10-chloro-10H-phenothiazine in the presence of triethylamine. The reaction takes place in dichloromethane at room temperature, and the product is obtained after purification using column chromatography.
Scientific Research Applications
10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antitumor, and antifungal activities. This compound has also been evaluated for its potential use as a fluorescent probe for the detection of copper ions in biological systems. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
1-phenothiazin-10-yl-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS2/c27-19(13-28-21-23-20(24-25-21)14-9-11-22-12-10-14)26-15-5-1-3-7-17(15)29-18-8-4-2-6-16(18)26/h1-12H,13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKDOBOXZZKYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NNC(=N4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10H-phenothiazin-10-yl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6119561.png)

![3-phenyl-N-(1-{1-[3-(3-pyridinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B6119578.png)
![N-[3-(4-chlorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B6119588.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6119593.png)
![7-(2,2-dimethylpropyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6119601.png)
![7-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119605.png)
![[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid](/img/structure/B6119613.png)
![2-(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B6119618.png)
![4-fluoro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B6119624.png)
![4-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6119634.png)

![6-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6119657.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6119659.png)